molecular formula C18H14F2N2O4S B2995188 (E)-2-Cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 1394801-53-6

(E)-2-Cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Cat. No.: B2995188
CAS No.: 1394801-53-6
M. Wt: 392.38
InChI Key: NAHMQRHIMWXVAS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a furan ring (a five-membered aromatic ring containing an oxygen), and a benzodioxin ring (a type of aromatic ring containing two oxygen atoms). These functional groups could potentially give the compound a variety of interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure. Furan derivatives, for example, can undergo reactions such as Diels–Alder reactions with electron-poor alkynes to generate polysubstituted furans .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Studies have shown various reactions and syntheses involving compounds related to (E)-2-Cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide. For example, reactions of benzamido furancarbonitriles with cyanomethylene compounds have been explored, leading to the synthesis of several derivative compounds (Yamagata, Hashimoto, & Yamazaki, 1994).

Enantioselective Synthesis

  • Enantioselective synthesis using marine and terrestrial fungi has been researched for related compounds. This includes the synthesis of (R)-2-cyano-3-(furan-2-yl)propanamide through the use of filamentous fungi, demonstrating the potential for green chemistry applications (Jimenez et al., 2019).

Synthesis of Heterocyclic Derivatives

  • Research has also focused on the synthesis of various heterocyclic derivatives from furan, such as aminobromocyclitol derivatives, showing the compound's utility in creating diverse chemical structures (Reynard, Reymond, & Vogel, 1991).

Medical Imaging Applications

  • One significant application in medical research is the development of PET imaging agents for targeting macrophage colony-stimulating factor 1 receptor (CSF1R) in the brain. This research highlights the potential for using such compounds in studying neuroinflammation and its role in various neuropsychiatric disorders (Horti et al., 2019).

Pharmacological Research

  • Furthermore, there has been exploration into novel modulators for peroxisome proliferator-activated receptor δ (PPARδ), indicating the compound's relevance in pharmacological research and potential therapeutic applications (Lagu et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some furan derivatives have been found to inhibit tyrosinase, an enzyme involved in the production of melanin .

Properties

IUPAC Name

(E)-2-cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O4S/c19-18(20)27-10-14-3-2-13(26-14)7-11(9-21)17(23)22-12-1-4-15-16(8-12)25-6-5-24-15/h1-4,7-8,18H,5-6,10H2,(H,22,23)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHMQRHIMWXVAS-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=C(O3)CSC(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C/C3=CC=C(O3)CSC(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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